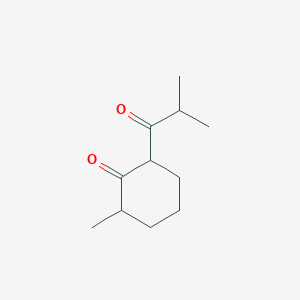
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl group and a 2-methylpropanoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with isobutyryl chloride in the presence of a base to form the desired product . The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to optimize yield and efficiency. For example, the use of metal catalysts in the acylation reaction can enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylpropanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A related compound with a similar cyclohexane ring structure but different substituents.
2-Methyl-2-cyclohexen-1-one: Another similar compound with a methyl group and a cyclohexenone structure.
2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-: A compound with a similar ring structure and additional substituents.
Uniqueness
2-Methyl-6-(2-methylpropanoyl)cyclohexan-1-one is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields, including pharmaceuticals and materials science.
Eigenschaften
CAS-Nummer |
69362-52-3 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-methyl-6-(2-methylpropanoyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-7(2)10(12)9-6-4-5-8(3)11(9)13/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
QGVSLFRJAZYFHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1=O)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


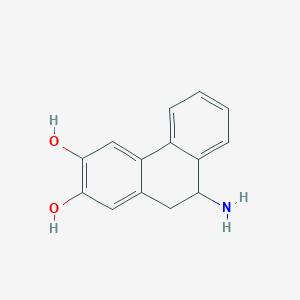
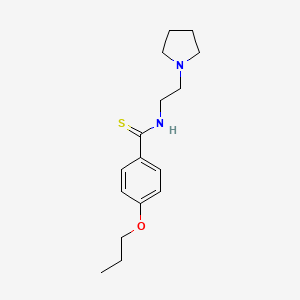
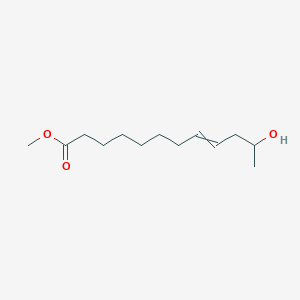
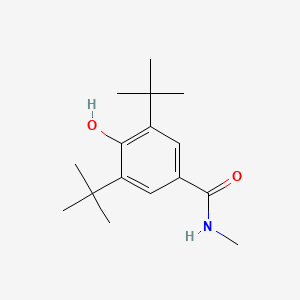
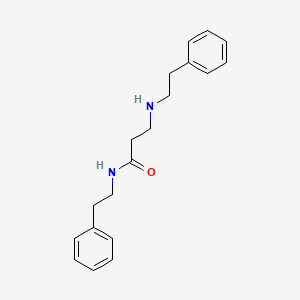
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
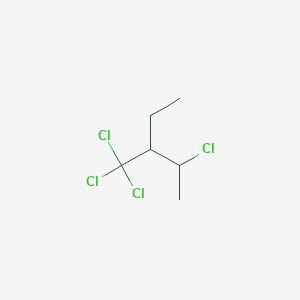

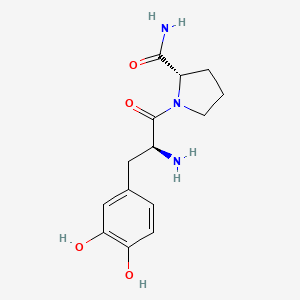
![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)

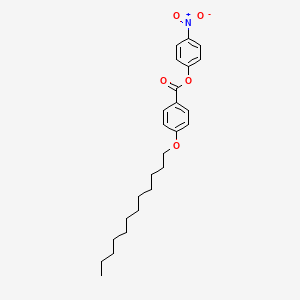
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
![9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B14475407.png)
